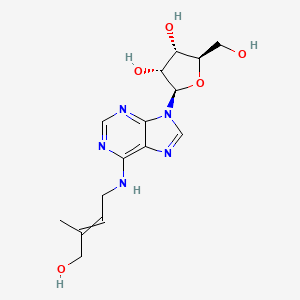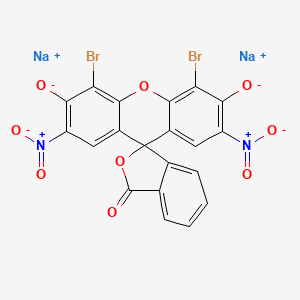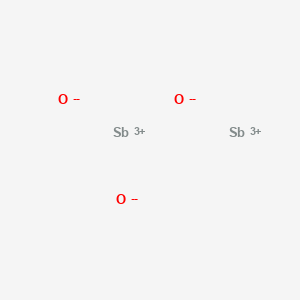
Germanium dioxide
Descripción general
Descripción
Germanium(IV) oxide, also known as germanium dioxide or germania, is an inorganic compound with the chemical formula GeO₂. It is a white powder or colorless crystal that is the primary commercial source of germanium. Germanium(IV) oxide forms a passivation layer on pure germanium when exposed to atmospheric oxygen .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Oxidation of Germanium: Germanium(IV) oxide is produced industrially by oxidizing germanium metal or germanium disulfide in an oxygen atmosphere.
Hydrolysis of Germanium Tetrachloride: Another method involves the hydrolysis of germanium tetrachloride (GeCl₄) with water, yielding germanium(IV) oxide and hydrochloric acid.
Types of Reactions:
Oxidation: Germanium(IV) oxide can be reduced to germanium monoxide (GeO) by heating with powdered germanium.
Hydrolysis: It reacts with water to form germanic acid (H₄GeO₄) or Ge(OH)₄.
Reaction with Hydrochloric Acid: Germanium(IV) oxide reacts with hydrochloric acid to form germanium tetrachloride (GeCl₄) and water.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the hydrolysis of germanium(IV) oxide.
Hydrogen Peroxide: Used in the oxidation of germanium complexes.
Major Products:
Germanium Monoxide (GeO): Formed by heating germanium(IV) oxide with powdered germanium.
Germanic Acid (H₄GeO₄): Formed by dissolving germanium(IV) oxide in water.
Chemistry:
Biology and Medicine:
Biomedical Imaging: Polysaccharide-coated germanium(IV) oxide nanoparticles are used for noninvasive imaging and tracking in biomedical research.
Industry:
Mecanismo De Acción
Germanium(IV) oxide exerts its effects through various mechanisms depending on its application. In biomedical imaging, for example, the polysaccharide-coated nanoparticles allow for real-time recognition and tracking using fluorescence methods . The molecular targets and pathways involved include the enhanced permeation and retention (EPR) effect, which allows nanoparticles to accumulate in solid tumors due to their leaky vasculature .
Comparación Con Compuestos Similares
Silicon Dioxide (SiO₂): Like germanium(IV) oxide, silicon dioxide forms a passivation layer on its pure form and is used in optical materials.
Tin Dioxide (SnO₂): Another Group 14 oxide with similar properties but different applications, such as in gas sensors.
Uniqueness:
Higher Refractive Index: Germanium(IV) oxide has a higher refractive index compared to silicon dioxide, making it more suitable for certain optical applications.
Biomedical Applications: The unique properties of germanium(IV) oxide nanoparticles make them highly suitable for biomedical imaging and tracking, which is not a common application for silicon dioxide or tin dioxide.
Propiedades
IUPAC Name |
germanium(4+);oxygen(2-) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ge.2O/q+4;2*-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSNYOQJMTVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ge+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Germanium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Germanium dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051653 | |
| Record name | Germanium oxide (GeO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless powder; [MSDSonline] | |
| Record name | Germanium dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5419 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 690 | |
| Record name | GERMANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.228 AT 25 °C | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-81 | |
| Record name | GERMANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS | |
CAS No. |
1310-53-8 | |
| Record name | Germanium oxide (GeO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERMANIUM DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O6CM4W76A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GERMANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1115.0 + or - 4 °C | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-81 | |
| Record name | GERMANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate](/img/structure/B8057508.png)
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8057517.png)




![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)





